4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Description
Historical Context and Significance of the Pyrrolo[2,3-d]pyrimidine Core Structure
The pyrrolo[2,3-d]pyrimidine core is a unique heterocyclic system found in the composition of many nucleotides. mdpi.com Its structural similarity to naturally occurring purines has made it an attractive target for synthetic chemists and drug designers for decades. The development of synthetic methodologies to create derivatives of this core has been a significant area of research, with various techniques being established to modify both the pyrrole (B145914) and pyrimidine (B1678525) rings. benthamdirect.com These methods include the cyclization of a pyrimidine ring onto a pyrrole ring and vice versa, as well as one-pot, multi-step synthetic approaches. benthamdirect.com The ability to introduce a wide variety of substituents at different positions of the scaffold has been crucial to the exploration of its therapeutic potential.
Structural Relationship to Purine (B94841) Analogs and ATP
The significance of the pyrrolo[2,3-d]pyrimidine scaffold is deeply rooted in its structural resemblance to purines, the fundamental building blocks of DNA and RNA. nih.govutah.edu Purines, such as adenine (B156593) and guanine, are key components of nucleic acids and play vital roles in numerous cellular processes. Adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, is also a purine derivative.
The pyrrolo[2,3-d]pyrimidine structure is considered a bioisostere of purine, where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. nih.govmdpi.com This subtle yet significant modification alters the electronic and steric properties of the molecule, allowing it to interact differently with biological targets. This structural analogy has been a guiding principle in the design of pyrrolo[2,3-d]pyrimidine derivatives as potential inhibitors of enzymes that utilize purines or ATP as substrates, such as kinases.
Overview of Broad Biological Activities of Pyrrolo[2,3-d]pyrimidine Derivatives
The strategic design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives have yielded compounds with a remarkable spectrum of biological activities. These compounds have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and anti-neurodegenerative agents. nih.gov The versatility of the scaffold allows for fine-tuning of its properties to achieve desired therapeutic effects.
The pyrrolo[2,3-d]pyrimidine scaffold is a prominent feature in many anticancer drugs. researchgate.net Derivatives of this core have been developed as potent inhibitors of various protein kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. nih.govnih.govnih.gov By targeting these kinases, pyrrolo[2,3-d]pyrimidine-based compounds can disrupt cancer cell proliferation, survival, and angiogenesis. researchgate.net
For instance, certain derivatives have shown significant activity against Epidermal Growth Factor Receptor (EGFR) and its mutants, which are implicated in non-small cell lung cancer. nih.gov Others have been identified as inhibitors of RET kinase, a driver of thyroid and non-small cell lung cancers. nih.gov The ability of these compounds to act as multi-targeted kinase inhibitors is a particularly promising strategy in cancer therapy. nih.gov Furthermore, some pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov
Table 1: Examples of Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Class | Target | Cancer Type | Key Findings |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | Various cancer cell lines | Compound 5k showed potent multi-kinase inhibition and induced apoptosis in HepG2 cells. mdpi.comnih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | Mutant EGFR | Non-Small Cell Lung Cancer (NSCLC) | Compound 12i selectively inhibited HCC827 cells with EGFR activating mutation. nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | RET kinase | Thyroid and Non-Small Cell Lung Cancer | Lead compound 59 showed low nanomolar potency against RET-wt and RET V804M. nih.gov |
| 4-(benzylamino)-pyrrolo[2,3-d]pyrimidine derivative | Microtubules | --- | Impaired mitotic microtubule organization and dynamics, leading to mitotic cell blockade. nih.gov |
The structural similarity of pyrrolo[2,3-d]pyrimidines to purine nucleosides has also made them valuable candidates for the development of antiviral agents. mdpi.com These compounds can interfere with viral replication by inhibiting viral polymerases or other essential enzymes.
Research has demonstrated the antiviral activity of pyrrolo[2,3-d]pyrimidine derivatives against a range of viruses, including those responsible for gastroenteric infections like Rotavirus and Coxsackievirus B4. nih.gov Additionally, some derivatives have been tested for their activity against Hepatitis A virus (HAV) and Herpes Simplex Virus type-1 (HSV-1). capes.gov.br
Table 2: Antiviral Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Virus | Key Findings |
| Compounds 2a, 2d, 5a, 5c, 5d, 7b, 7j, 7n, 14b, 14c, 14e, 14f | Rotavirus Wa strain, Coxsackievirus B4 | Exhibited significant antiviral activity. nih.gov |
| Compound 2a | Hepatitis A Virus (HAV), Herpes Simplex Virus type-1 (HSV-1) | Showed antiviral activity in plaque reduction infectivity assays. capes.gov.br |
Chronic inflammation is a hallmark of numerous diseases, and there is a continuous need for new and effective anti-inflammatory agents. Pyrrolo[2,3-d]pyrimidine derivatives have emerged as a promising class of compounds with anti-inflammatory properties. nih.govresearchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines. nih.govtandfonline.com
Studies have shown that certain pyrrolo[2,3-d]pyrimidine derivatives exhibit significant in vivo anti-inflammatory activity, comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. nih.govresearchgate.net The anti-inflammatory effects of these compounds are attributed to their ability to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2, both of which are key enzymes in the inflammatory cascade. nih.gov
Table 3: Anti-inflammatory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Series | Key Findings |
| Thio containing pyrrolo[2,3-d]pyrimidine derivatives | Several derivatives showed promising anti-inflammatory activity compared to ibuprofen. nih.gov |
| Fused pyrrolo[2,3-d]pyrimidine derivatives | Compounds 2b, 7b, 7d, and 9b demonstrated good anti-inflammatory activity. researchgate.net |
| Pyrrolo[2,3-d]pyrimidine analogs | Significantly decreased iNOS and COX-2 mRNA and protein levels. nih.gov |
Neurodegenerative diseases such as Alzheimer's disease represent a significant and growing public health challenge. The pyrrolo[2,3-d]pyrimidine scaffold has shown potential in the development of therapeutic agents for these conditions. nih.gov
Some pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of kinases involved in the pathology of neurodegenerative diseases. For example, they have been explored as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein linked to Parkinson's disease. acs.org Additionally, pyrimidine derivatives, in general, have been studied for their potential to treat Alzheimer's disease by modulating the activity of enzymes like γ-secretase, which is involved in the production of amyloid-beta peptides. google.com
Antibacterial and Antifungal Applications
The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop new agents to combat microbial infections. Researchers have synthesized various derivatives that exhibit significant activity against both bacteria and fungi.
In one study, a series of novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antimicrobial properties. Several of these compounds demonstrated excellent antifungal activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.31 to 0.62 mg/mL. This was notably more potent than the standard antifungal drug fluconazole, which had an MIC of 1.5 mg/mL against the same strain. nih.govresearchgate.net Furthermore, some of these derivatives also showed potent antibacterial activity. Specifically, compounds 3b , 3c , and 7e were highly effective against Staphylococcus aureus, exhibiting an MIC of 0.31 mg/mL, which is superior to the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). nih.govresearchgate.net
Another study focused on creating hybrid molecules incorporating the pyrrolo[2,3-d]pyrimidine core. The resulting compounds, such as 2a , 3c , 4d , and 5c , displayed very good activity against Gram-positive bacteria when compared to the well-known antibiotic ciprofloxacin (B1669076). medchemexpress.com Compound 5c was particularly effective against Gram-negative bacteria, showing activity comparable to ciprofloxacin against P. aeruginosa and even greater potency against E. coli. medchemexpress.com
| Compound/Derivative | Target Microorganism | Potency (MIC) | Reference |
| Pyrrolo[2,3-d]pyrimidines 3a-d, 7a,e, 11d | Candida albicans | 0.31–0.62 mg/mL | nih.gov, researchgate.net |
| Pyrrolo[2,3-d]pyrimidines 3b,c, 7e | Staphylococcus aureus | 0.31 mg/mL | nih.gov, researchgate.net |
| Fluconazole (Standard) | Candida albicans | 1.5 mg/mL | nih.gov, researchgate.net |
| Ampicillin (Standard) | Staphylococcus aureus | 0.62 mg/mL | nih.gov, researchgate.net |
| Compound 5c | E. coli O157 | Lower MIC than Ciprofloxacin | medchemexpress.com |
| Compound 5c | P. aeruginosa ATCC 27853 | Equal MIC to Ciprofloxacin | medchemexpress.com |
Adenosine Receptor Modulation
The adenosine receptors (A1, A2A, A2B, and A3) are a family of G protein-coupled receptors that play crucial roles in various physiological processes, making them attractive drug targets for conditions like Parkinson's disease, inflammation, and cancer. nih.govmedchemexpress.com The pyrrolo[2,3-d]pyrimidine scaffold has proven to be an excellent framework for designing potent and selective modulators of these receptors, particularly A2A receptor antagonists. researchgate.netcapes.gov.br
A recently developed series of A2A adenosine receptor antagonists featuring a pyrrolo[2,3-d]pyrimidin-2-amine skeleton demonstrated significant promise. Two compounds from this series, 12a and 18e , showed superior inhibitory effects compared to the known A2A antagonists ZM241385 and AB928. nih.gov Molecular docking studies suggest that the pyrrolo[2,3-d]pyrimidin-2-amine core effectively interacts with key amino acid residues (Phe168, Glu169, and Asn253) in the A2A receptor binding site. nih.gov Importantly, compound 12a also exhibited good stability in liver microsomes and favorable pharmacokinetic properties, marking it as a strong candidate for further development. nih.gov
Earlier research also described a series of pyrrolo[2,3-d]pyrimidine derivatives as selective A2A antagonists that were active in an animal model of Parkinson's disease. researchgate.netcapes.gov.br Additionally, the iodinated tubercidin (B1682034) analogue, 5-Iodotubercidin, which is a pyrrolo[2,3-d]pyrimidine nucleoside, has been shown to have potent in vivo pharmacological effects. Its activity is believed to stem from the inhibition of adenosine kinase and the reuptake of endogenous adenosine, rather than direct receptor agonism.
| Compound | Target | Activity | Key Finding | Reference |
| 12a | A2A Adenosine Receptor | Antagonist | Superior inhibition to controls; good pharmacokinetic profile. | nih.gov |
| 18e | A2A Adenosine Receptor | Antagonist | Superior inhibition to control compounds. | nih.gov |
| Various Pyrrolo[2,3-d]pyrimidines | A2A Adenosine Receptor | Antagonist | Active in an in vivo model of Parkinson's disease. | researchgate.net, capes.gov.br |
| 5-Iodotubercidin | Adenosine Kinase / Transporter | Inhibitor | Potent in vivo effects likely due to increased endogenous adenosine. |
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGYIMGLFJGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728157 | |
| Record name | 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100318-96-4 | |
| Record name | 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Focus on 4 Iodo 7h Pyrrolo 2,3 D Pyrimidine As a Key Intermediate in Drug Discovery
Precursors and Starting Materials
The successful synthesis of this compound relies heavily on the selection of appropriate precursors. These starting materials provide the foundational pyrrolo[2,3-d]pyrimidine core onto which the iodine atom is introduced.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a pivotal and widely utilized intermediate in the synthesis of a multitude of pyrrolo[2,3-d]pyrimidine derivatives. google.comchemicalbook.comgoogle.com Its importance is underscored by its role as a key building block for numerous pharmaceutical compounds, including kinase inhibitors. google.commedchemexpress.com The reactivity of the chlorine atom at the 4-position makes it an excellent handle for various transformations, including direct iodination or as a precursor for halogen exchange reactions. chemicalbook.combyjus.com
The synthesis of this crucial intermediate has itself been the subject of optimization, with efficient, high-yield routes developed to ensure its availability for further chemical elaboration. sioc-journal.cnresearchgate.net For instance, an improved method involves the cyclization of 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine in aqueous hydrochloric acid. This highlights the compound's stability and utility as a versatile scaffold in medicinal chemistry and organic synthesis. organic-chemistry.org
Other complex derivatives have also been used as substrates for iodination, demonstrating the versatility of this reaction on the pyrrolo[2,3-d]pyrimidine scaffold. The specific precursor used is determined by the target molecule's desired final structure.
| Precursor Compound | Position of Iodination | Resulting Product |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 5-position | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine byjus.com |
| 7H-Pyrrolo[2,3-d]pyrimidin-4-amine | 5-position | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine wikipedia.org |
| 4,6-Diaminopyrimidine (multi-step) | 5-position | 5-Iodo derivative wikipedia.org |
Iodination Reactions of the Pyrrolo[2,3-d]pyrimidine Scaffold
The introduction of iodine onto the pyrrolo[2,3-d]pyrimidine ring is typically achieved through electrophilic substitution or halogen exchange reactions. The reactivity of the scaffold allows for several effective methodologies.
Halogen exchange, particularly the Finkelstein reaction, represents a classical method for synthesizing iodo-compounds from their corresponding chloro- or bromo-analogues. byjus.comiitk.ac.inyoutube.com This SN2 reaction typically involves treating the halide precursor with an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone (B3395972). iitk.ac.in The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide from the acetone solution. iitk.ac.in
While highly effective for alkyl halides, the direct application of the classic Finkelstein reaction to aryl halides, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is more challenging due to the lower reactivity of the C-Cl bond on the electron-deficient heterocyclic ring. The so-called "aromatic Finkelstein reaction" can be employed, which requires the use of catalysts to facilitate the substitution. iitk.ac.in Catalytic systems for this transformation include copper(I) iodide in combination with diamine ligands, or nickel bromide with tri-n-butylphosphine. iitk.ac.in These catalysts are necessary to activate the aryl chloride for nucleophilic attack by the iodide ion.
Metal-catalyzed reactions provide a powerful tool for the direct iodination of heterocyclic compounds. Silver salts, in particular, have been shown to effectively catalyze the electrophilic iodination of pyrimidine (B1678525) and other heterocyclic systems. chemicalbook.com In this approach, a silver salt such as silver nitrate (B79036) (AgNO₃) acts as a catalyst to activate molecular iodine (I₂), generating a more potent electrophilic iodine species. chemicalbook.com This method has been successfully applied to pyrimidine derivatives under solvent-free, mechanical grinding conditions, offering an environmentally friendly alternative to traditional methods. chemicalbook.com The reactivity order of nitrate salts as catalysts was found to be AgNO₃ > Ag₂SO₄ > NaNO₃ > NaNO₂. chemicalbook.com This methodology is applicable to the iodination of heteroarenes and can be a viable strategy for introducing iodine onto the pyrrolo[2,3-d]pyrimidine scaffold.
N-Iodosuccinimide (NIS) is a mild and highly effective reagent for the electrophilic iodination of a wide range of organic compounds, including electron-rich aromatic and heterocyclic systems. sioc-journal.cn Its use is well-documented for the iodination of the pyrrolo[2,3-d]pyrimidine core. For instance, 7H-pyrrolo[2,3-d]pyrimidin-4-amine can be converted to 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine by heating with NIS in chloroform (B151607). wikipedia.org Similarly, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be iodinated at the 5-position using NIS in DMF at 0°C to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. byjus.com
The reactivity of NIS can be enhanced by the addition of an acid catalyst. medchemexpress.com While highly activated substrates may react with NIS alone, the iodination of less reactive or deactivated aromatics often requires the presence of acids like trifluoroacetic acid (TFA) or sulfuric acid to generate a more powerful iodinating agent. medchemexpress.com
| Substrate | Reagent | Solvent | Conditions | Product | Yield |
| 7H-Pyrrolo[2,3-d]pyrimidin-4-amine wikipedia.org | NIS (1.2 eq) | Chloroform | Reflux, 2h | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 90% |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine byjus.com | NIS (1.1 eq) | DMF | 0°C to RT | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Not specified |
Regioselectivity of Iodination at the 4-position
The selective introduction of an iodine atom at the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine core is a critical step in the synthesis of many targeted compounds. The electron-rich nature of the pyrrolo[2,3-d]pyrimidine ring system makes it susceptible to electrophilic substitution. However, achieving regioselectivity can be challenging due to the presence of multiple reactive sites.
Research has shown that direct iodination of 7H-pyrrolo[2,3-d]pyrimidine often leads to a mixture of products. The use of N-iodosuccinimide (NIS) is a common method for the iodination of this heterocyclic system. For instance, the iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine with NIS in chloroform at reflux resulted in the desired 5-iodo derivative in a high yield of 90%. nih.gov This indicates a preference for iodination at the C5 position in the 4-amino substituted pyrrolo[2,3-d]pyrimidine.
In cases where the 4-position is unsubstituted or bears a different substituent, the regioselectivity can be influenced by various factors, including the choice of iodinating agent, solvent, and the presence of protecting groups. For the synthesis of this compound, it is often more strategic to introduce the iodo group via a different reaction, such as a Sandmeyer reaction from a 4-amino precursor or by displacement of a suitable leaving group.
The regioselectivity of halogenation is a well-studied area in similar heterocyclic systems. For example, in pyrazolo[1,5-a]pyrimidines, regioselective C3-iodination has been achieved with high yields using potassium iodide and a hypervalent iodine(III) oxidant in water at room temperature. nih.gov This highlights the importance of the specific reagent system in directing the position of halogenation.
Protection and Deprotection Strategies for the 7H-position
The presence of a reactive N-H group in the pyrrole (B145914) moiety of 7H-pyrrolo[2,3-d]pyrimidine necessitates the use of protecting groups during many synthetic transformations to prevent unwanted side reactions. The choice of the protecting group is crucial and depends on its stability under the subsequent reaction conditions and the ease of its removal.
Use of 2-(trimethylsilyl)ethoxymethyl (SEM) Chloride for N-7 Protection
A frequently employed protecting group for the 7H-position of pyrrolo[2,3-d]pyrimidines is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. chemicalbook.com The protection is typically achieved by reacting the N-H of the pyrrole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base.
A specific protocol for the SEM protection of this compound involves the use of potassium carbonate as the base in anhydrous N,N-dimethylformamide (DMF) at room temperature. chemicalbook.com In this procedure, this compound is first treated with potassium carbonate, followed by the dropwise addition of SEM-Cl. chemicalbook.com The reaction proceeds over several hours to afford the N-7 protected product, 4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine, in good yield (80%). chemicalbook.com
Table 1: Synthesis of 4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine chemicalbook.com
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |
| This compound | 2-(trimethylsilyl)ethoxymethyl chloride | K₂CO₃ | Anhydrous DMF | 6 hours | 80% |
The SEM group is valued for its stability under a variety of reaction conditions, including those used for many cross-coupling reactions. nih.gov However, its removal can sometimes be challenging. cmu.edu Various methods have been developed for the deprotection of SEM ethers and amides, including the use of magnesium bromide in ether and nitromethane, which offers a mild and selective protocol. nih.govcmu.edu Other conditions for SEM deprotection from nitrogen heterocycles can involve treatment with acids like hydrochloric acid or tin tetrachloride at low temperatures. nih.gov
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount to maximize the yield and purity of this compound and its derivatives. This involves a systematic investigation of various parameters such as the choice of reagents, solvents, temperature, and reaction time.
For the iodination step, while direct iodination of the parent 7H-pyrrolo[2,3-d]pyrimidine can be complex, the iodination of activated precursors like 7H-pyrrolo[2,3-d]pyrimidin-4-amine has been optimized. The use of 1.2 equivalents of N-iodosuccinimide (NIS) in chloroform at reflux for 2 hours was found to be effective, yielding the 5-iodo product in 90% yield after purification. nih.gov
In the case of N-7 protection with SEM-Cl, the reaction conditions have been refined to achieve high yields. A study reported an 80% yield for the protection of this compound by using potassium carbonate in DMF at room temperature for 6 hours. chemicalbook.com The use of an anhydrous solvent is critical to prevent hydrolysis of the reagents.
Optimization also extends to subsequent reactions involving the this compound core. For instance, in Suzuki-Miyaura coupling reactions to introduce aryl substituents at the C-5 position of a related 5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivative, the reaction was optimized using tetrakis(triphenylphosphine)palladium(0) as the catalyst and an aqueous solution of sodium carbonate as the base in 1,2-dimethoxyethane (B42094) at 80°C. nih.gov
Table 2: Optimization of a Suzuki-Miyaura Coupling Reaction nih.gov
| Reactant | Catalyst | Base | Solvent | Temperature | Time |
| 5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivative | Pd(PPh₃)₄ | Na₂CO₃ (aq) | 1,2-dimethoxyethane | 80 °C | 18 h |
Comparative Analysis of Synthetic Routes
Several synthetic routes to this compound and its derivatives have been developed, each with its own advantages and disadvantages. A comparative analysis of these routes is essential for selecting the most efficient and practical approach for a specific application.
One common strategy involves the initial synthesis of a 4-substituted-7H-pyrrolo[2,3-d]pyrimidine, such as the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. chemicalbook.com This intermediate can then be subjected to various transformations. For example, the chloro group at the 4-position can be displaced by an amino group, followed by iodination at a different position if required. nih.gov
An alternative approach starts with the construction of the pyrrolo[2,3-d]pyrimidine core itself. This can be achieved through the cyclization of appropriately substituted pyrimidine precursors. chemicalbook.com For instance, 6-amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol can be cyclized under acidic conditions to form the pyrrolo[2,3-d]pyrimidin-4-ol. chemicalbook.com This can then be converted to the 4-chloro and subsequently the 4-iodo derivative.
Chemical Reactivity and Derivatization of 4 Iodo 7h Pyrrolo 2,3 D Pyrimidine
Role as a Versatile Synthetic Intermediate
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a crucial heterocyclic building block in organic synthesis, primarily valued for its role as a versatile synthetic intermediate. The pyrrolo[2,3-d]pyrimidine scaffold is structurally similar to purines, making it a privileged structure in medicinal chemistry for the development of compounds with significant biological activity. researchgate.net This class of compounds includes naturally occurring antibiotics like tubercidin (B1682034) and toyocamycin. researchgate.net
The "iodo" group at the 4-position of the pyrimidine (B1678525) ring is a key functional handle that allows for a variety of chemical transformations. This reactivity is exploited to introduce diverse substituents and build molecular complexity, leading to the synthesis of potent inhibitors of various kinases. google.comgoogle.comnih.gov For instance, the related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a known intermediate in the manufacture of several active pharmaceutical ingredients, including ruxolitinib, tofacitinib (B832), and baricitinib (B560044). google.comchemicalbook.com The iodo-analogue offers complementary reactivity, particularly in cross-coupling reactions.
The synthesis of this compound itself can be achieved by the iodination of the 7H-pyrrolo[2,3-d]pyrimidine core. A common method involves the use of N-iodosuccinimide (NIS) in a suitable solvent. nih.gov For example, treating 7H-pyrrolo[2,3-d]pyrimidin-4-amine with NIS in chloroform (B151607) at reflux results in the desired 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine in high yield. nih.gov This straightforward access to the iodinated scaffold further enhances its utility as a starting material for the synthesis of more complex molecules.
Cross-Coupling Reactions
The presence of the iodine atom at the C4 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups onto the pyrrolopyrimidine core.
The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is particularly valuable for its broad substrate scope and tolerance of various functional groups. nih.gov
This compound derivatives are effectively used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. These reactions involve coupling the iodinated pyrrolopyrimidine with various arylboronic acids. For instance, the coupling of a 7-alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a suitable arylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate yields the corresponding 5-aryl-7H-pyrrolo[2,3-d]pyrimidine derivative. nih.gov This strategy has been instrumental in creating libraries of compounds for screening as potential kinase inhibitors. nih.gov
The versatility of the Suzuki-Miyaura reaction is evident in its compatibility with a wide range of boronic acids and their ester derivatives. libretexts.orgnih.gov This allows for the introduction of diverse aryl and heteroaryl moieties at the 4-position of the pyrrolo[2,3-d]pyrimidine ring. The reaction conditions are typically mild and involve a palladium catalyst, a base, and a solvent system, often a mixture of an organic solvent and water. nih.govresearchgate.net
A representative procedure involves reacting the this compound derivative with a boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst and base can be critical for achieving high yields.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |
| 7-Alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Various arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 1,2-Dimethoxyethane (B42094)/Water | 5-Aryl-7H-pyrrolo[2,3-d]pyrimidine derivatives | Not specified | nih.gov |
| 4-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/Water | 4-Phenyl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | 60% | nih.gov |
| 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/Water | 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Not specified | nih.gov |
The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. thieme-connect.de This reaction has been successfully applied to this compound derivatives for the synthesis of various alkynyl-substituted compounds.
The reaction of 4-iodo-7H-pyrrolo[2,3-d]pyrimidines with terminal alkynes under Sonogashira conditions provides a direct route to 4-alkynylpyrrolo[2,3-d]pyrimidines. These compounds are valuable intermediates themselves, as the alkyne moiety can be further elaborated. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. beilstein-journals.orgnih.gov A combination of a palladium catalyst and a copper promoter has been shown to be effective for these transformations. nih.gov
Table 2: Examples of Sonogashira Coupling Reactions
| Aryl Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Product Type | Reference |
| 5-Bromo-6-chloro-1,3-dimethyluracil | Various terminal alkynes | Not specified | Not specified | Not specified | Alkynylated uracils | beilstein-journals.orgnih.gov |
| 1-Iodoalkyne | Phenylboronic acid | Pd source and/or CuI | K₂CO₃ | Not specified | Aryl acetylene | nih.gov |
Other Palladium-Catalyzed Coupling Reactions
Beyond the more common Suzuki, Sonogashira, and Heck reactions, the this compound core can participate in other significant palladium-catalyzed transformations, such as Stille and Buchwald-Hartwig amination reactions. These methods expand the synthetic utility of the scaffold, allowing for the formation of diverse carbon-carbon and carbon-nitrogen bonds.
The Stille reaction , which couples the iodo-substituted heterocycle with an organotin reagent, is a powerful tool for creating new C-C bonds. wikipedia.org This reaction is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. wikipedia.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the organotin compound and subsequent reductive elimination to yield the coupled product. wikipedia.org
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of aryl C-N bonds. wikipedia.org This palladium-catalyzed reaction couples aryl halides with amines. Its development has been crucial for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The reaction has evolved through several generations of catalyst systems, enabling the coupling of a vast range of amines and aryl partners under increasingly mild conditions. wikipedia.org For the pyrrolo[2,3-d]pyrimidine system, this reaction allows for the direct introduction of primary and secondary amines at the C4 position. A domino process combining a Buchwald-Hartwig C-N coupling with a subsequent hydroamination has been developed for the synthesis of related pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracils and anilines. beilstein-journals.orgnih.gov
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for the functionalization of electron-deficient aromatic systems like the pyrrolo[2,3-d]pyrimidine nucleus. masterorganicchemistry.com In these reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.org The reaction proceeds through a negatively charged intermediate, often called a Meisenheimer complex, and is accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org
While the this compound can undergo SNAr, much of the reported research has focused on the analogous 4-chloro derivative due to the higher reactivity of chloride as a leaving group in many SNAr processes. Studies on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reveal its successful amination with a variety of aniline (B41778) derivatives in water, a process promoted by hydrochloric acid. nih.govpreprints.org The reaction proceeds well with meta- and para-substituted anilines, but steric hindrance at the ortho position can decrease the reaction rate. nih.govpreprints.org
The typical leaving group reactivity in SNAr reactions is F > Cl > Br > I. However, this order is not always followed, particularly in heteroaromatic systems where other factors can influence the reaction rate. nih.gov For the pyrrolo[2,3-d]pyrimidine scaffold, the displacement of the iodo group often requires more forcing conditions or the use of a catalyst compared to the chloro analogue. Nevertheless, direct displacement of the iodo group by strong nucleophiles remains a viable, albeit less common, strategy for introducing functionalities at the C4 position. For instance, the reaction of this compound with various amines can lead to the corresponding 4-amino derivatives, which are valuable intermediates for the synthesis of kinase inhibitors.
Functional Group Transformations
The iodo group at the C4 position of 7H-pyrrolo[2,3-d]pyrimidine is a versatile handle for various functional group interconversions. One of the most significant transformations is its conversion to an amino group, yielding 4-amino-7H-pyrrolo[2,3-d]pyrimidine (also known as 7-deazaadenine). nih.gov This transformation is critical as the resulting aminopyrimidine core is a key structural motif in numerous biologically active compounds, including kinase inhibitors. nih.govnih.gov
The amination can be achieved through different synthetic strategies. As discussed, palladium-catalyzed Buchwald-Hartwig amination offers a direct route. wikipedia.org Alternatively, nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent can be employed, although this may require activated substrates or specific reaction conditions. The conversion of the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to its amino counterpart is a well-established procedure, often serving as a model for the transformation of the iodo-derivative. nih.govpreprints.org
The table below summarizes the conditions for the amination of the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which provides insight into the types of reagents and conditions that could be adapted for the 4-iodo analogue.
| Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline derivatives, HCl, H2O, 80°C | N-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives | Variable | nih.govpreprints.org |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Morpholine, Conc. HCl, 2-PrOH | 4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)morpholine | Not specified | preprints.org |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Cyclohexylmethylamine, Conc. HCl, 2-PrOH | N-(Cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Not specified | preprints.org |
Applications in Medicinal Chemistry: Targeted Therapies and Drug Discovery
Kinase Inhibition and Targeted Anticancer Therapies
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrrolo[2,3-d]pyrimidine nucleus has been extensively explored for the development of small molecule kinase inhibitors. rjpbr.comnih.gov By modifying this core structure, researchers have successfully created specific and potent inhibitors for a range of kinases implicated in cancer cell signaling, proliferation, and survival. nih.gov
Inhibition of Receptor Tyrosine Kinases (RTKs)
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant inhibitory activity against several receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that govern cell growth, differentiation, and survival. rjpbr.comnih.gov Overactivity of RTKs is frequently observed in various cancers.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, particularly for non-small cell lung cancer (NSCLC). rjpbr.comsci-hub.box The pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in developing potent EGFR inhibitors. nih.govresearchgate.net Researchers have synthesized series of these derivatives that show inhibitory activity in the low nanomolar range, comparable to first-generation tyrosine kinase inhibitors (TKIs). sci-hub.boxresearchgate.net
A notable series of pyrrolo[2,3-d]pyrimidine derivatives was developed to covalently block mutant EGFR activity. One compound, 12i , demonstrated high selectivity for HCC827 cells which harbor an EGFR activating mutation, with a 493-fold greater efficacy compared to normal HBE cells. sci-hub.box This compound also selectively inhibited the T790M mutant EGFR with an IC₅₀ value of 0.21 nM, showing 104-fold more potency against the mutant than the wild-type EGFR. sci-hub.box Furthermore, halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' compounds have been synthesized, with compound 5k emerging as a potent inhibitor of EGFR. nih.gov
| Compound | Target Kinase | IC₅₀ Value | Cell Line / Notes | Reference |
|---|---|---|---|---|
| Compound 12i | EGFR (T790M mutant) | 0.21 nM | Selectively inhibits mutant EGFR over wild-type (IC₅₀ = 22 nM). | sci-hub.box |
| Compound 5k | EGFR | 40-204 nM range | A multi-targeted inhibitor. | nih.govnih.gov |
| PKI166 | EGFR | Low nanomolar range | A pyrrolo[2,3-d]pyrimidine selected from a large series of related compounds. | researchgate.net |
Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and the Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, plays a central role in this process. rjpbr.comnih.gov Consequently, VEGFR has become a major target for anti-cancer drug development. nih.govnih.gov The pyrrolo[2,3-d]pyrimidine scaffold is a key component in a number of VEGFR inhibitors. rjpbr.comnih.gov
Research has led to the creation of multi-targeted inhibitors based on this structure. For instance, compound 5k , a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide', was identified as a potent inhibitor of VEGFR2. nih.govnih.gov Similarly, a novel pyrrolo[3,2-d]pyrimidine derivative, comp.20d , was found to be a potent and selective inhibitor of VEGFR, blocking VEGF-stimulated cellular phosphorylation with an IC₅₀ of 2.5 nM. nih.gov
| Compound | Target Kinase | IC₅₀ Value | Cell Line / Notes | Reference |
|---|---|---|---|---|
| Compound 5k | VEGFR2 | 40-204 nM range | A multi-targeted inhibitor. | nih.govnih.gov |
| comp.20d | VEGFR | 2.5 nM (cellular phosphorylation) | Also inhibits PDGF receptor. | nih.gov |
Human Epidermal growth factor Receptor 2 (Her2) Kinase Inhibition
Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is another member of the EGFR family. Its overexpression is a driver in several cancers, most notably breast cancer. The development of HER2 inhibitors is a key strategy in treating these malignancies. selleckchem.com Pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as multi-targeted kinase inhibitors that also show potent activity against HER2. nih.govnih.gov Compound 5k , for example, exhibited significant inhibitory action against HER2, with IC₅₀ values comparable to the established TKI sunitinib (B231). nih.govnih.gov
| Compound | Target Kinase | IC₅₀ Value | Cell Line / Notes | Reference |
|---|---|---|---|---|
| Compound 5k | Her2 | 40-204 nM range | A multi-targeted inhibitor. | nih.govnih.gov |
RET Kinase Inhibition
The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase. wikipedia.org Gene fusions and point mutations in RET are oncogenic drivers in cancers such as non-small cell lung cancer and medullary and papillary thyroid cancers. nih.govnih.gov This has made RET an important target for kinase inhibitors. wikipedia.org
The pyrrolo[2,3-d]pyrimidine scaffold has been investigated for its potential in developing RET inhibitors. nih.govnih.gov In one study, a series of derivatives were synthesized starting from a 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine intermediate. nih.gov Extensive structure-activity relationship (SAR) studies led to the identification of a lead compound, 59 , which demonstrated low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant. nih.govnih.gov This compound was identified as a type 2 inhibitor of RET and was shown to inhibit the migration of tumor cells. nih.govnih.gov
| Compound | Target Kinase | Potency | Cell Line / Notes | Reference |
|---|---|---|---|---|
| Compound 59 | RET-wt, RET V804M | Low nanomolar | Inhibits growth of RET-CCDC6 driven LC-2/ad cells. Identified as a type 2 inhibitor. | nih.govnih.gov |
Inhibition of Non-Receptor Tyrosine Kinases
Beyond receptor tyrosine kinases, the pyrrolo[2,3-d]pyrimidine scaffold has been crucial in the development of inhibitors for non-receptor tyrosine kinases. These enzymes are critical components of intracellular signaling cascades that regulate cell proliferation, differentiation, and apoptosis. A prominent example is the Janus kinase (JAK) family. Several FDA-approved drugs, including tofacitinib (B832) and ruxolitinib, are built upon the pyrrolo[2,3-d]pyrimidine framework and function as potent JAK inhibitors for treating autoimmune diseases and certain cancers. sci-hub.box While some pyrrolo[2,3-d]pyrimidine series have been designed for high selectivity against non-receptor tyrosine kinases like c-Src, others have incorporated inhibitory activity against them as part of a multi-targeted approach. researchgate.net
Janus Kinase (JAK) Inhibition (e.g., JAK1, JAK2, JAK3, TYK2)
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of signaling pathways for numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in a variety of inflammatory diseases and cancers. Consequently, the development of JAK inhibitors has been a major focus of drug discovery.
Derivatives of 4-iodo-7H-pyrrolo[2,3-d]pyrimidine have been instrumental in the creation of potent JAK inhibitors. For instance, a series of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized, leading to the identification of compounds with significant inhibitory activity against JAK1 and JAK2. nih.gov One optimized compound, 11e , demonstrated over 90% inhibition of both JAK1 and JAK2 and exhibited superior anti-inflammatory effects compared to the known JAK inhibitor baricitinib (B560044). nih.gov This was achieved by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.gov Further studies revealed that compound 11e could reduce the high expression of JAK1, JAK2, and the pro-inflammatory cytokine IL-1β induced by LPS. nih.gov
In another study focused on developing JAK1-selective inhibitors, a series of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized. nih.gov The standout compound, 12a , displayed an IC50 value of 12.6 nM against JAK1 and showed a 10.7-fold selectivity over JAK2. nih.gov This compound also effectively inhibited the production of pro-inflammatory NO in LPS-stimulated RAW264.7 macrophages. nih.gov
The hybridization of the pyrrolo[2,3-d]pyrimidine scaffold has also yielded promising JAK2 inhibitors. A series of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids were developed, with compound 16c emerging as a lead candidate. It exhibited potent activity against JAK2 with an IC50 of 6 nM and demonstrated over 97-fold selectivity against JAK3. cpu.edu.cn
Table 1: JAK Inhibition by this compound Derivatives
| Compound | Target Kinase(s) | Key Findings | Reference |
|---|---|---|---|
| 11e | JAK1, JAK2 | >90% inhibition of JAK1 and JAK2; superior anti-inflammatory efficacy to baricitinib. | nih.gov |
| 12a | JAK1 | IC50 of 12.6 nM against JAK1; 10.7-fold selectivity over JAK2. | nih.gov |
| 16c | JAK2 | IC50 of 6 nM against JAK2; >97-fold selectivity vs JAK3. | cpu.edu.cn |
Src and Abl Tyrosine Kinase Inhibition
Src family kinases (SFKs) and Abl tyrosine kinase are involved in key cellular processes such as proliferation, survival, and migration. Their aberrant activation is a hallmark of several cancers, most notably Chronic Myelogenous Leukemia (CML), which is characterized by the Bcr-Abl fusion protein.
Pyrrolo-pyrimidine-based inhibitors have been shown to be effective against Src kinases. The use of selective pyrrolo-pyrimidine inhibitors, PP2 and A-419259, demonstrated a necessary role for Src family kinases in Bcr-Abl signaling. nih.gov Treatment of Philadelphia chromosome-positive (Ph+) CML cell lines with these inhibitors led to growth arrest and apoptosis, which correlated with a decrease in Src kinase autophosphorylation. nih.gov Importantly, these inhibitors did not affect the phosphotyrosine content of Bcr-Abl itself, indicating that they act downstream by targeting Src kinases. nih.gov This implicates myeloid-specific Src kinases as potential therapeutic targets in CML. nih.gov
Dasatinib, a multi-targeted kinase inhibitor that targets BCR-ABL and the SRC family, contains a halogen substituent that enhances its potency and selectivity. nih.gov The development of novel halogenated '(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' compounds was aimed at targeting multiple tyrosine kinases. nih.gov This strategic incorporation of the pyrrolo[2,3-d]pyrimidine scaffold with halogens represents a promising approach for developing new tyrosine kinase inhibitors. nih.gov
Inhibition of Serine/Threonine Kinases
Beyond tyrosine kinases, derivatives of this compound have been explored as inhibitors of various serine/threonine kinases, which are also crucial regulators of cell cycle, proliferation, and survival.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that control the progression of the cell cycle. Their dysregulation is a common feature of cancer, making them attractive targets for therapeutic intervention.
A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed as CDK inhibitors for pancreatic ductal adenocarcinoma (PDAC). nih.gov Many of these new sulfonamide-containing compounds showed strong inhibitory activity against CDK9 and significant anti-proliferative effects in pancreatic cancer cell cultures. nih.gov Further investigation of active compounds was carried out across multiple CDKs, including CDK1, CDK2, CDK4, and CDK7. nih.gov
Another study investigated a series of non-nucleoside pyrrolo[2,3-d]pyrimidines for their antiviral activity, which was hypothesized to be due to the inhibition of cellular CDKs. nih.gov Compound 1369 , 4,6-Diamino-5-cyano-7-(2-phenylethyl)pyrrolo[2,3-d]pyrimidine, was identified as the most potent inhibitor of cdk1/cyclin B, with an IC50 of 14 µM, and was found to be competitive with respect to ATP. nih.gov However, the study concluded that the inhibition of cdk1/cyclin B was not responsible for the observed selective antiviral activity, but it did establish that pyrrolo[2,3-d]pyrimidines are a novel pharmacophore capable of inhibiting CDK1. nih.gov
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a central role in a wide range of cellular processes, including metabolism, cell signaling, and neurodevelopment. Its inhibition has been explored for the treatment of various disorders, including diabetes, Alzheimer's disease, and bipolar disorder. google.comnih.gov
Pyrrolo[2,3-b]pyridine-based compounds have been rationally designed as GSK-3β inhibitors. One such inhibitor, S01 , demonstrated a potent IC50 of 0.35 ± 0.06 nM against GSK-3β. nih.gov While showing high potency for GSK-3β, it also exhibited some activity against CDK1, CDK2, and CDK5. nih.gov This highlights the potential for developing highly potent GSK-3 inhibitors from the broader pyrrolopyrimidine scaffold.
Mitotic Checkpoint Protein Kinase (Mps1) Inhibition
Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity kinase essential for the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis. nih.govnih.gov Overexpression of Mps1 is observed in various cancers and is associated with chromosomal instability. nih.govnih.gov
The discovery and optimization of potent and selective Mps1 inhibitors have been guided by structure-based design using the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.gov This work led to the development of CCT251455 , a potent and selective chemical tool that stabilizes an inactive conformation of Mps1. nih.gov This compound demonstrated a favorable oral pharmacokinetic profile and dose-dependent inhibition of Mps1 in a human tumor xenograft model. nih.gov
Leucine-rich repeat kinase 2 (LRRK2) Inhibition
The inhibition of Leucine-rich repeat kinase 2 (LRRK2) has emerged as a promising therapeutic strategy for Parkinson's disease. nih.gov The this compound core has been instrumental in the development of potent and selective LRRK2 inhibitors. Through hit-to-lead optimization studies, researchers have synthesized chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine derivatives that demonstrate excellent LRRK2 inhibitory activity. nih.gov These compounds exhibit high selectivity across the kinome and possess favorable absorption, distribution, metabolism, and excretion (ADME) properties, as well as brain permeability. nih.gov
Further research has led to the design and synthesis of pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors by utilizing a checkpoint kinase 1 (CHK1) surrogate for structure-guided design. acs.org This approach has yielded diastereomeric oxolan-3-yl derivatives with high potency and exquisite selectivity for LRRK2. acs.org These compounds have proven to be valuable chemical probes for studying LRRK2 inhibition. acs.org
| Compound Type | Key Features | LRRK2 Inhibition | Reference |
| Chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines | Excellent LRRK2 inhibitory activity, high kinome selectivity, favorable ADME and PK properties, brain permeability | Potent | nih.gov |
| Diastereomeric oxolan-3-yl derivatives | High potency, exquisite selectivity for LRRK2 | Potent | acs.org |
Mechanism of Kinase Inhibition (ATP-competitive inhibitors, binding modes)
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine commonly act as ATP-competitive inhibitors of protein kinases. nih.govnih.gov This means they bind to the ATP-binding site of the kinase, preventing the natural substrate, ATP, from binding and thereby inhibiting the enzyme's activity. The pyrrolo[2,3-d]pyrimidine core mimics the adenine (B156593) base of ATP, forming key hydrogen bonds with the hinge region of the kinase. nih.govnih.gov
Molecular dynamics simulations and docking studies have provided insights into the binding modes of these inhibitors. nih.govnih.gov The interactions with the hinge region, β-sheets, and residues with charged side chains around the substituents at the 4-position are crucial for their inhibitory activity. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies in Kinase Inhibition
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of kinase inhibitors. For pyrrolo[2,3-d]pyrimidine derivatives, these studies involve systematically modifying the substituents at various positions of the core scaffold and evaluating the impact on their biological activity.
The nature of the substituents at the 2 and 4-positions of the pyrrolo[2,3-d]pyrimidine ring significantly influences the potency and selectivity of LRRK2 inhibitors. nih.govnih.gov For instance, the introduction of different halogen atoms on the 2-substituent can affect the position of the benzene (B151609) ring and the interactions with the hinge region of the kinase. nih.gov These changes can also influence the orientation of the 4-imino group and its affinity for surrounding charged residues. nih.gov
Antiviral Agents
Beyond their application as kinase inhibitors, pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant promise as antiviral agents.
Activity against Human Cytomegalovirus (HCMV)
Several 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines have shown activity against human cytomegalovirus (HCMV). nih.gov Specifically, 4-amino derivatives have been found to be more active than their 4-hydroxyamino counterparts. nih.gov The 4-amino-5-bromo and 4-amino-5-iodo derivatives, in particular, produced a significant reduction in virus titer at concentrations between 10-100 microM. nih.gov
Furthermore, certain 5-halogen-substituted acyclic analogues of tubercidin (B1682034), a naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside, were found to be active against HCMV at non-cytotoxic concentrations. nih.gov These findings highlight the potential of this chemical class in the development of novel anti-HCMV therapies.
| Compound Class | Specific Derivatives | Activity against HCMV | Reference |
| 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines | 4-amino-5-bromo and 4-amino-5-iodo derivatives | Active, significant virus titer reduction | nih.gov |
| 5-halogen-substituted acyclic tubercidin analogues | 5-chloro, 5-bromo, and 5-iodo derivatives | Active at non-cytotoxic concentrations | nih.gov |
Activity against Herpes Simplex Virus (HSV-1)
The same classes of compounds that exhibit activity against HCMV have also been evaluated for their efficacy against Herpes Simplex Virus type 1 (HSV-1). The 4-amino-5-substituted-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, including the 5-bromo and 5-iodo derivatives, were active against HSV-1. nih.gov Similarly, the 5-halogen-substituted acyclic tubercidin analogues also showed activity against HSV-1 at non-cytotoxic concentrations. nih.gov Interestingly, some pyrrolo[2,3-d]pyrimidine nucleosides were found to inhibit HSV-1 to a lesser extent than HCMV. nih.gov
Activity against Flaviviruses (Zika Virus, Dengue Virus)
Research has identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as promising antiviral agents against flaviviruses, including Zika virus (ZIKV) and Dengue virus (DENV). nih.gov The discovery of a compound from this class as a ZIKV inhibitor spurred further investigation into the 7H-pyrrolo[2,3-d]pyrimidine scaffold, revealing structural features essential for its antiviral effects. nih.gov These findings highlight the potential of this chemical framework in the design of novel small molecules to combat these significant human pathogens. nih.gov
Mechanism of Antiviral Action (e.g., inhibition of viral DNA synthesis)
While the precise molecular target for the antiviral activity of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines against flaviviruses is still under investigation, some related compounds offer insights into potential mechanisms. nih.gov For instance, certain tryptophan trimers and tetramers have been shown to inhibit Dengue and Zika virus replication by interfering with the early stages of viral attachment and entry. kuleuven.be These molecules interact with domain III of the viral envelope protein, a critical component for binding to host cell receptors. kuleuven.be Although not directly involving this compound, this demonstrates that targeting viral entry is a viable strategy for antivirals with a similar core structure.
Non-nucleoside, Non-phosphorylatable Antivirals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is characteristic of non-nucleoside inhibitors. Unlike nucleoside analogs that require intracellular phosphorylation to become active and subsequently interfere with viral DNA or RNA synthesis, these compounds can act directly on viral or host targets without this metabolic activation. This property can offer advantages in terms of their mechanism of action and potential to overcome resistance mechanisms associated with nucleoside drugs.
Structure-Activity Relationship (SAR) Studies in Antiviral Activity
Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. For a related series of pyrimidine (B1678525) and purine (B94841) nucleotide analogues, substitutions at various positions on the heterocyclic base significantly impacted their antiviral activity. nih.gov For example, substitution at the 5-position of the pyrimidine ring with a bromine atom led to activity against DNA viruses, whereas other modifications resulted in decreased or no activity. nih.gov In another study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, the nature of the substituent at the 7-position was found to be critical for antiviral effectiveness. mdpi.com Compounds with a cyclopropylamine (B47189) or longer aliphatic chains at this position showed promising activity against certain coronaviruses, while those with an N-methylpiperazinyl group were inactive. mdpi.com These examples underscore the importance of specific structural modifications in determining the antiviral profile of pyrrolo[2,3-d]pyrimidine derivatives.
Adenosine (B11128) Receptor Antagonists
Derivatives of this compound have been extensively explored as antagonists of adenosine receptors, which are implicated in a variety of physiological processes and diseases. wikipedia.org
A1 Adenosine Receptor Antagonism
The pyrrolo[2,3-d]pyrimidine scaffold is a known framework for developing A1 adenosine receptor (A1R) antagonists. cyberleninka.ru These antagonists are of interest for treating conditions such as renal dysfunction associated with chronic heart disease. diva-portal.org Structure-based virtual screening has been employed to identify A1R selective ligands from large compound libraries. diva-portal.org This approach has led to the discovery of antagonists with nanomolar potency and significant selectivity for the A1R over the A2A subtype. diva-portal.org For instance, compound 8, a derivative from these screening efforts, demonstrated a significant decrease in the potency of the adenosine analog NECA at the A1R. diva-portal.org The search for novel A1R antagonists is ongoing, with various azolo[1,5-a]pyrimidine derivatives also being investigated. rrpharmacology.ruresearchgate.net
A2a Adenosine Receptor Antagonism
The 7H-pyrrolo[2,3-d]pyrimidine core is also a key feature in the design of A2A adenosine receptor (A2AR) antagonists. nih.gov These antagonists have therapeutic potential, particularly in the treatment of Parkinson's disease. nih.gov A series of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and 6-arylpurines have been developed as A2AR antagonists, with many exhibiting high selectivity against the A1R subtype and showing activity in in vivo models of Parkinson's disease. nih.gov Furthermore, blocking the A2AR is a promising strategy in cancer immunotherapy, as it can inhibit immune evasion by cancer cells. nih.gov
Other Therapeutic Potentials
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine are recognized for their significant anti-inflammatory properties. researchgate.net They have been investigated as inhibitors of Janus kinases (JAKs), which are involved in inflammatory pathways. nih.gov A series of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized, with one compound, 11e, showing compelling anti-inflammatory efficacy superior to the established drug baricitinib by inhibiting nitric oxide (NO) production in LPS-induced macrophages. nih.gov This compound was found to relieve inflammatory damage by down-regulating the high expression of JAK1, JAK2, and the pro-inflammatory cytokine IL-1β. nih.gov Other studies have identified derivatives that effectively suppress NO production, a key mediator in inflammation, targeting the inducible nitric oxide synthase (iNOS) enzyme. nih.gov The core scaffold is also central to Tofacitinib, a drug used to treat rheumatoid arthritis. smolecule.com
| Compound Series | Target/Assay | Key Anti-inflammatory Findings | Reference |
| 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidines | JAK1/JAK2, LPS-induced RAW264.7 cells | Compound 11e showed potent inhibition of JAK1/JAK2 and inhibited NO generation more effectively than baricitinib. | nih.gov |
| Substituted Pyrrolo[2,3-d]pyrimidines | Carrageenan-induced paw edema (in vivo) | Derivatives such as 7b and 7d showed significant anti-inflammatory activity. | researchgate.net |
| N3b (a 7H-pyrrolo[2,3-d]pyrimidine derivative) | iNOS, LPS-induced RAW264.7 cells, in vivo arthritis models | Effectively suppressed NO production (IC50 = 4.66 µM) and significantly alleviated paw edema and joint damage in animal models. | nih.gov |
The pyrrolo[2,3-d]pyrimidine nucleus is a versatile scaffold for developing antimicrobial agents. researchgate.net The introduction of heavy halogens like iodine has been shown to be a successful strategy for enhancing potency. nih.gov A structure-activity relationship study identified 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with bromo or iodo substitutions as having potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 8 mg/L. nih.gov Interestingly, these compounds exhibited a four-fold lower MIC when combined with the antimicrobial peptide betatide, indicating a synergistic effect. nih.gov
Other halogenated derivatives have demonstrated significant antibiofilm activity against Enterohemorrhagic Escherichia coli (EHEC) O157:H7. nih.gov Specifically, 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (2,4DC5IPP) was shown to inhibit EHEC biofilm formation at 50 µg/mL without affecting bacterial growth, suggesting a targeted antibiofilm mechanism. nih.gov This activity was linked to the downregulation of key genes responsible for bacterial adhesion. nih.gov Furthermore, various pyrrolo[2,3-d]pyrimidine derivatives have exhibited excellent antifungal activity against Candida albicans, in some cases proving more potent than the standard drug fluconazole. researchgate.net
| Compound/Series | Target Organism(s) | Key Antimicrobial Findings | Reference |
| Iodo- and Bromo-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | Potent activity with MIC of 8 mg/L; synergistic effect observed with antimicrobial peptide betatide (MIC reduced to 1–2 mg/L). | nih.gov |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (2,4DC5IPP) | Escherichia coli O157:H7 | Significant inhibition of biofilm formation at 50 µg/mL by reducing curli production and motility. | nih.gov |
| Pyrrolo[2,3-d]pyrimidines 3a-d, 7a,e, 11d | Candida albicans | Excellent antifungal activity with MIC values ranging from 0.31-0.62 mg/mL, surpassing the standard drug fluconazole. | researchgate.net |
| Pyrrolo[2,3-d]pyrimidines 3b,c, 7e | Staphylococcus aureus | Potent antibacterial activity with MIC of 0.31 mg/mL, superior to the standard drug ampicillin (B1664943). | researchgate.net |
The pyrrolo[2,3-d]pyrimidine scaffold is being explored for its potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Inhibition of the Leucine-Rich Repeat Kinase 2 (LRRK2) is a promising therapeutic strategy for Parkinson's disease. nih.gov A series of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines were identified as potent LRRK2 inhibitors through screening. nih.govresearchgate.net Optimization of this series led to a compound that not only showed potent in vitro inhibition of LRRK2 but also demonstrated the ability to penetrate the central nervous system and inhibit target phosphorylation in the brains of rats and mice after oral administration. nih.gov
In the context of Alzheimer's disease, pyrimidine-containing molecules are being investigated as multifunctional agents. researchgate.net Research into pyrano[2,3-d]pyrimidine derivatives has highlighted their potential as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's therapy. researchgate.net While direct studies on this compound for neurodegenerative diseases are less common, the established activity of the core scaffold suggests a promising avenue for future research and development. researchgate.netnih.gov
Following a comprehensive review of scientific literature, there is currently insufficient data to provide a detailed article on the in vitro and in vivo biological evaluation of the specific chemical compound this compound as per the requested outline.
The available research primarily focuses on the synthesis and biological activities of various derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. In these studies, this compound is often utilized as a chemical intermediate or a starting material for the creation of more complex molecules. The biological data related to cytotoxicity, mechanism of action, and enzymatic inhibition is associated with these resulting derivatives, not with the this compound precursor itself.
Consequently, generating an article that strictly adheres to the provided outline and focuses solely on this compound is not feasible based on the current body of scientific evidence. Attributing the biological activities of its derivatives to the parent compound would be scientifically inaccurate. Further research is required to specifically evaluate the biological properties of this compound.
In Vitro and in Vivo Biological Evaluation
Mechanism of Action Studies
Viral Replication Inhibition Assays
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising framework for the development of antiviral agents. Research has demonstrated that derivatives of this scaffold can inhibit the replication of a range of viruses.
Notably, certain 5-halogen-substituted analogues of tubercidin (B1682034), which share the 7H-pyrrolo[2,3-d]pyrimidine core, have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) at non-cytotoxic concentrations. Specifically, a 5-iodo derivative of 4-chloro-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine was found to be active against both HCMV and HSV-1 nih.gov. The 5-bromo derivative of this compound was particularly noteworthy, exhibiting a potency at least 10-fold greater than acyclovir nih.gov.
Furthermore, the discovery of a 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine derivative as a Zika virus (ZIKV) inhibitor has spurred further investigation into this chemical class. mdpi.comnih.gov Structure-activity relationship (SAR) studies have revealed that modifications at both the 4- and 7-positions of the pyrrolo[2,3-d]pyrimidine ring are crucial for antiviral activity. These studies have led to the identification of analogues with significant activity against both ZIKV and Dengue virus (DENV) mdpi.comnih.gov. While these studies did not specifically report on a 4-iodo derivative, the findings underscore the potential of halogenated pyrrolo[2,3-d]pyrimidines as a new chemotype for the design of antiflaviviral agents mdpi.comnih.gov.
The table below summarizes the antiviral activity of some relevant 7H-pyrrolo[2,3-d]pyrimidine derivatives.
| Compound/Derivative | Virus | Assay | Activity | Reference |
| 5-Iodo-4-amino-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine | HCMV, HSV-1 | Not specified | Active at non-cytotoxic concentrations | nih.gov |
| 5-Bromo-4-amino-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine | HCMV, HSV-1 | Not specified | >10-fold more potent than acyclovir | nih.gov |
| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine (Compound 1) | Zika Virus (ZIKV) | Reporter Assay | Hit compound | mdpi.comnih.gov |
| Analogues of Compound 1 | ZIKV, Dengue Virus (DENV) | Reporter Assay | Excellent activity | mdpi.comnih.gov |
Molecular Docking and In Silico Studies
Molecular docking and other in silico methods are powerful tools for understanding the potential interactions of small molecules with their biological targets and for predicting their pharmacokinetic properties.
Binding Interactions with Target Proteins
Molecular docking studies of pyrrolo[2,3-d]pyrimidine derivatives have been conducted to elucidate their binding modes with various protein targets, although specific studies on 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine are not widely available. However, research on related compounds provides valuable insights. For instance, docking studies of novel pyrrolo[2,3-d]pyrimidine derivatives have been performed against the anti-apoptotic protein Bcl2, revealing promising binding affinities nih.gov. In the context of antiviral research, molecular docking of pyrimidine (B1678525) derivatives has been used to evaluate their potential against viral proteins such as the main protease (Mpro) of SARS-CoV-2 rjpbcs.com. These studies help in understanding the key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity.
While the specific molecular target for the antiviral activity of many 7H-pyrrolo[2,3-d]pyrimidine derivatives is yet to be fully elucidated, the purine-like core suggests that they may act as inhibitors of viral polymerases or other enzymes involved in nucleic acid synthesis mdpi.comnih.gov.
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analysis
In Vivo Efficacy Studies (if applicable for derivatives)
While in vivo studies specifically for this compound in viral infection models are not documented in the reviewed literature, research on derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold in other therapeutic areas highlights the potential of this chemical class for in vivo applications.
For instance, a 4-amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine derivative has demonstrated activity against murine cytomegalovirus in vivo nih.gov. In this study, at a dose of 5.6 mg/kg, 14 out of 15 animals survived, which was a better outcome than that observed with the standard drug ganciclovir nih.gov.
In a different context, a derivative of 7H-pyrrolo[2,3-d]pyrimidine was identified as a potent and orally active STAT6 inhibitor, which showed efficacy in a mouse asthmatic model after oral administration researchgate.net. These examples, although not directly related to viral infections, demonstrate that the pyrrolo[2,3-d]pyrimidine scaffold can be modified to produce orally bioavailable compounds with in vivo efficacy. This provides a strong rationale for the future in vivo evaluation of optimized this compound derivatives for the treatment of viral diseases.
Future Directions and Research Perspectives
Development of Novel Derivatives with Enhanced Potency and Selectivity
A primary focus of ongoing research is the rational design and synthesis of new 4-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives with improved potency and selectivity. nih.gov The strategic incorporation of halogen atoms, such as iodine, into the molecular structure can significantly influence a drug's binding affinity to its target kinase, potentially leading to enhanced therapeutic effects. nih.gov
Recent studies have demonstrated the successful synthesis of novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'. nih.govnih.gov Among these, certain compounds exhibited promising cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range. nih.gov Notably, one derivative, compound 5k, emerged as a potent inhibitor of multiple enzymes, including EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. nih.gov This highlights the potential for developing multi-targeted kinase inhibitors with enhanced potency. nih.govnih.gov
Further structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold are being explored to improve properties like in vivo anti-inflammatory activity. nih.gov By hybridizing the core structure with other chemical fragments, researchers aim to create derivatives with better pharmacokinetic profiles. nih.gov For instance, the development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has yielded reversible Bruton's tyrosine kinase (BTK) inhibitors with excellent potency and selectivity, showing promise for treating conditions like rheumatoid arthritis. nih.gov
Table 1: Potency of Novel this compound Derivatives
| Compound | Target Enzyme(s) | IC50 Value | Reference |
|---|---|---|---|
| 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 nM | nih.gov |
| 28a | BTK | 3.0 nM | nih.gov |
| S2h | iNOS | 3.21 ± 0.67 µM | researchgate.net |
Strategies to Overcome Drug Resistance
A significant challenge in cancer therapy is the development of drug resistance. researchgate.net The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a common mechanism of multidrug resistance (MDR). researchgate.netbohrium.com Some pyrrolo[2,3-d]pyrimidine-based tyrosine kinase inhibitors (TKIs) have shown the ability to overcome resistance to other TKIs. nih.gov
Future strategies will likely focus on designing derivatives that can either evade or inhibit these resistance mechanisms. One approach involves the development of compounds that can suppress the activity of efflux pumps like P-gp. bohrium.com For instance, studies on the related pyrazolo[3,4-d]pyrimidine scaffold have shown that certain TKIs can directly interact with and inhibit P-gp, thereby reversing drug resistance. researchgate.netbohrium.com Similar strategies could be applied to this compound derivatives.
Another avenue of research involves the development of inhibitors that are effective against drug-resistant mutant kinases. For example, researchers have identified a pyrrolo[2,3-d]pyrimidine derivative, compound 59, that demonstrates low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant. nih.gov This indicates the potential to design next-generation inhibitors that can effectively combat resistance mutations. nih.govnih.gov
Exploration of Multi-Targeted Approaches
The development of multi-targeted kinase inhibitors represents a promising strategy in cancer treatment. nih.gov By simultaneously inhibiting multiple signaling pathways, these agents can potentially achieve a broader and more durable therapeutic effect. The this compound scaffold is well-suited for the design of such multi-targeted agents. nih.gov
As previously mentioned, compound 5k has demonstrated potent inhibitory activity against several key kinases involved in cancer progression. nih.gov This multi-targeting capability could lead to more effective treatments for various malignancies. nih.gov The design of novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' compounds is a deliberate effort to create molecules that can target multiple tyrosine kinases and exhibit potent anticancer activity. nih.gov
Future research will likely focus on further optimizing these multi-targeted inhibitors to enhance their efficacy and minimize off-target effects. Molecular docking studies can aid in understanding the binding interactions of these compounds with various enzymes, guiding the design of more potent and selective inhibitors. nih.gov
Identification of Biomarkers for Personalized Medicine
The era of personalized medicine relies on the identification of biomarkers that can predict a patient's response to a particular therapy. mdpi.com In the context of this compound-based therapies, identifying predictive biomarkers is crucial for selecting patients who are most likely to benefit from treatment. nih.gov
Biomarkers can be genetic mutations, protein expression levels, or other molecular characteristics of a tumor. mdpi.com For example, the presence of specific EGFR mutations in non-small cell lung cancer (NSCLC) predicts sensitivity to EGFR inhibitors like gefitinib (B1684475) and afatinib. nih.gov Similarly, identifying patients with RET gene fusions or mutations is critical for the effective use of RET inhibitors. nih.gov
Future research will aim to identify novel biomarkers associated with the targets of this compound derivatives. This will involve comprehensive molecular profiling of tumors and correlating these profiles with treatment outcomes. The discovery of such biomarkers will enable a more tailored and effective approach to cancer therapy. nih.gov
Optimizing Existing Drugs and Reducing Adverse Effects
While potent, many existing kinase inhibitors have limitations, including adverse effects and high cost. nih.gov A key area of future research is the optimization of existing drugs based on the this compound scaffold to improve their therapeutic index. nih.gov
Structural modifications can be made to reduce off-target activities that contribute to side effects. For example, while sunitinib (B231) is a potent multi-targeted TKI, it is associated with adverse effects like fatigue and hypertension. nih.gov By fine-tuning the structure of pyrrolo[2,3-d]pyrimidine derivatives, it may be possible to retain the desired therapeutic activity while minimizing unwanted side effects.
Furthermore, efforts are underway to develop more cost-effective synthetic routes and generic versions of these drugs to increase their accessibility to patients. nih.gov
Investigation of New Therapeutic Areas
The versatility of the this compound scaffold extends beyond cancer therapy. Researchers are actively exploring its potential in other therapeutic areas.
One promising area is the treatment of inflammatory diseases. Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been developed as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of rheumatoid arthritis. nih.govresearchgate.net Compound S2h, for instance, has shown vigorous inhibitory activity on nitric oxide production and has demonstrated anti-inflammatory effects in animal models. researchgate.net
Another potential application is in the treatment of allergic diseases. A 7H-pyrrolo[2,3-d]pyrimidine derivative has been identified as a potent inhibitor of STAT6, a key transcription factor in the allergic immune response, suggesting its potential for treating asthma and atopic diseases. daneshyari.com
Furthermore, this scaffold is being investigated for its potential in treating parasitic diseases. Researchers have designed and synthesized pyrrolo[2,3-d]pyrimidines as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases, which are crucial for the malaria parasite's life cycle. nih.gov The use of 7H-pyrrolo[2,3-d]pyrimidine derivatives has also been explored for treating solid tumors such as bladder carcinoma, renal carcinoma, and various other cancers. google.com
Table 2: Investigational Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Target | Example Compound/Derivative | Reference |
|---|---|---|---|
| Rheumatoid Arthritis | iNOS | S2h | researchgate.net |
| Allergic Diseases (Asthma) | STAT6 | 24 (AS1810722) | daneshyari.com |
| Malaria | PfCDPK1, PfCDPK4 | Pyrrolo[2,3-d]pyrimidines | nih.gov |
| Solid Tumors | Various Kinases | 7H-pyrrolo[2,3-d]pyrimidine derivatives | google.com |
Q & A
Q. What are the standard synthetic routes for preparing 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine and its derivatives?
The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are reacted with iodine-containing reagents under acidic conditions. A general protocol involves:
- Dissolving the 4-chloro precursor in isopropanol with catalytic HCl.
- Refluxing with an iodine source (e.g., NaI or KI) for 12–48 hours.
- Purification via recrystallization (methanol/water) yields 27–94% .
Table 1: Representative Reaction Conditions
| Starting Material | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chloro derivative | NaI | Isopropanol | 24 | 68 |
| 4-Chloro derivative | KI | EtOH | 48 | 72 |
Q. How is this compound characterized spectroscopically?
Key techniques include:
- 1H/13C NMR : Distinct peaks for the pyrrolo-pyrimidine core (e.g., δ 8.27 ppm for H-2 in derivatives) and iodine-induced deshielding effects .
- HRMS : Molecular ion peaks (e.g., [M+H]+) confirming mass accuracy (e.g., 211.0981 observed vs. 211.0978 calculated) .
- Melting Points : Typically >200°C, indicating high purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of iodinated derivatives?
Variables influencing yields include:
- Reaction Time : Extended durations (up to 48 hours) enhance substitution completeness but may increase side products .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve iodine solubility but require careful pH control to avoid decomposition .
- Catalyst Use : Acidic (HCl) or Pd-mediated cross-coupling conditions can accelerate iodination .
Table 2: Optimization Case Study
| Condition | Time (h) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Standard | 24 | Isopropanol | HCl | 68 |
| Optimized | 36 | DMF | Pd(OAc)2 | 85 |
Q. What is the role of the iodine substituent in modulating kinase inhibition activity?
The iodine atom enhances steric bulk and electron-withdrawing effects, improving binding to kinase active sites (e.g., EGFR, VEGFR2). Comparative studies show:
Q. How do contradictory synthetic methodologies for pyrrolo[2,3-d]pyrimidines impact research reproducibility?
Discrepancies arise from:
- Starting Materials : Use of 4-chloro precursors vs. diethyl malonate-based routes (the latter requires cyclization steps, introducing variability) .
- Purification Methods : Recrystallization (yield: 27–94%) vs. column chromatography (higher purity but lower scalability) . Resolution : Validate protocols via independent replication and cross-reference spectral data with published standards .
Q. What predictive models exist for designing novel iodinated pyrrolo[2,3-d]pyrimidine analogs?
Retrosynthesis tools (e.g., AI-driven platforms) leverage databases like Reaxys to propose routes. For example:
- Stepwise Halogen Exchange : Predictive algorithms prioritize iodine substitution at the 4-position due to favorable thermodynamics .
- Docking Simulations : Models highlight iodine’s role in stabilizing kinase-inhibitor complexes via hydrophobic interactions .
Methodological Notes
- Purification : Recrystallization from methanol/water mixtures is preferred for scalability .
- Kinase Assays : Use ADP-Glo™ assays to quantify inhibition, referencing positive controls (e.g., staurosporine) .
- Stability : Store iodinated derivatives at –20°C in inert atmospheres to prevent dehalogenation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
